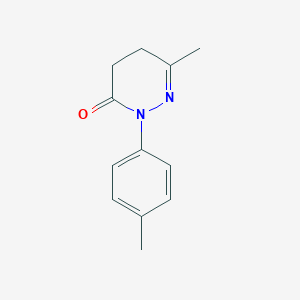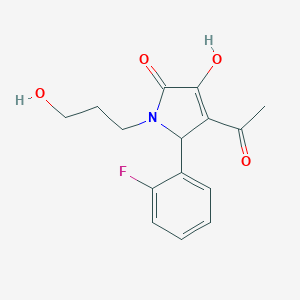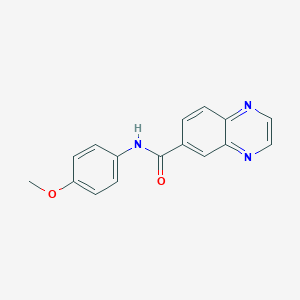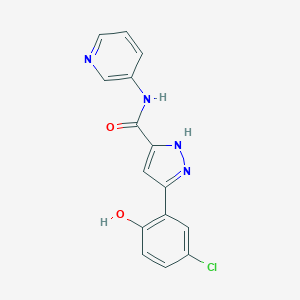
6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antifungal activity. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is its diverse range of biological activities, which makes it a promising candidate for the development of new drugs. However, its low solubility in water and poor bioavailability limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one. These include the development of more efficient synthesis methods, the investigation of its potential as a lead compound for drug development, and the exploration of its mechanism of action and biological effects in more detail. Additionally, studies could focus on improving its bioavailability and solubility in water to enhance its potential as a therapeutic agent.
In conclusion, this compound is a promising compound with a wide range of biological activities. Its potential applications in medicinal chemistry make it a topic of significant interest in the scientific community. Further research is needed to fully understand its mechanism of action, improve its bioavailability, and explore its potential as a lead compound for drug development.
Métodos De Síntesis
The synthesis of 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one can be achieved through the reaction of 2-amino-5-methylpyridine with p-tolualdehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Aplicaciones Científicas De Investigación
6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Propiedades
IUPAC Name |
6-methyl-2-(4-methylphenyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-6-11(7-4-9)14-12(15)8-5-10(2)13-14/h3-4,6-7H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNWHGXEVZWIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)



![9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361448.png)
![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)
![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)
![4-(4-methoxyphenyl)-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361453.png)
![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361454.png)

![6-chloro-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361460.png)

